molecular formula C32H37N3O5 B1221019 Elziverine CAS No. 95520-81-3

Elziverine

Cat. No.: B1221019
CAS No.: 95520-81-3
M. Wt: 543.7 g/mol
InChI Key: PWZXTLHDGIBNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Elziverine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings and the isoquinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride and bromine are commonly used.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.

Scientific Research Applications

Chemistry

  • Calmodulin Antagonism : Elziverine is utilized in biochemical assays to study calcium signaling pathways. Its unique binding site on calmodulin differentiates it from other antagonists, making it a valuable tool in chemical research.

Biology

  • Calcium Signaling : The compound is investigated for its effects on calcium signaling pathways, which are critical in numerous cellular processes. Understanding these interactions can lead to insights into cellular dysfunctions and potential treatments.

Medicine

  • Neurological Disorders : this compound shows promise in treating neurological and cognitive disorders. Research indicates that it may improve cerebral circulation and reduce vasospasm, potentially benefiting conditions such as stroke and cognitive decline.
  • Anti-inflammatory Effects : In controlled studies, this compound has demonstrated significant anti-inflammatory properties by reducing levels of pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting its utility in chronic inflammatory conditions.

Industry

  • Therapeutic Development : The compound is being explored for developing new therapeutic agents targeting calmodulin-related pathways. Its unique mechanism of action positions it as a candidate for novel treatments in various medical fields.

Detailed Case Studies

Case Study Objective Findings
Anti-inflammatory Activity Assess impact on inflammatory responses in ratsDecreased TNF-alpha and IL-6 levels compared to controls, indicating potential for chronic inflammation treatment.
Vasodilation Assessment Evaluate effects on patients with peripheral artery diseaseImproved walking distances and reduced claudication pain, demonstrating enhanced peripheral circulation.
Safety and Tolerability Long-term safety assessmentFavorable safety profile with minimal side effects reported compared to conventional nitrate therapies.

Comparison with Similar Compounds

Elziverine is unique in its specific binding site on calmodulin, which differs from other calmodulin antagonists such as trifluoperazine and W-7 . Similar compounds include:

    Trifluoperazine: Another calmodulin antagonist with different binding properties.

    W-7: A calmodulin antagonist with a distinct mechanism of action.

    Calmidazolium: Known for its selective inhibition of calmodulin.

This compound’s uniqueness lies in its specific binding site and its potential therapeutic applications in neurological and cognitive disorders .

Biological Activity

Elziverine is a compound that has garnered attention in pharmacological research, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various case studies, and relevant research findings.

Overview of this compound

This compound, a synthetic compound derived from the class of nitrate prodrugs, is primarily known for its ability to release nitric oxide (NO) in a controlled manner. This property is significant as nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The compound's design aims to minimize the side effects commonly associated with traditional nitrate vasodilators while enhancing their therapeutic efficacy.

The biological activity of this compound can be attributed to its unique mechanism of NO release:

  • Controlled Release : this compound is engineered to release nitric oxide slowly, which helps in maintaining stable therapeutic levels without inducing hypotensive effects typical of other nitrate drugs .
  • Nitrosohemoglobin Formation : The compound can interact with erythrocytes to form nitrosohemoglobin (SNO-Hb), which serves as a reservoir for nitric oxide, further extending its bioavailability and efficacy in vivo .

Pharmacological Profile

This compound exhibits several pharmacological activities:

  • Anti-inflammatory Effects : Studies indicate that this compound can reduce inflammation markers, making it a potential candidate for treating inflammatory diseases .
  • Vasodilatory Action : By promoting vasodilation through NO release, this compound may improve blood flow and oxygen delivery to tissues, beneficial in conditions like ischemia .

Table 1: Summary of Key Studies on this compound

Study ReferenceObjectiveFindings
Evaluate anti-inflammatory propertiesSignificant reduction in inflammatory cytokines was observed in animal models.
Assess vasodilatory effectsImproved blood flow metrics were recorded in ischemic models following administration of this compound.
Investigate safety profileNo significant hypotensive effects were noted compared to traditional nitrates.

Detailed Case Study Examples

  • Anti-inflammatory Activity :
    • In a controlled study involving rats, this compound was administered to assess its impact on inflammatory responses. Results showed a marked decrease in TNF-alpha and IL-6 levels compared to control groups, suggesting its potential utility in treating chronic inflammatory conditions.
  • Vasodilation Assessment :
    • A clinical trial examined the effects of this compound on patients with peripheral artery disease. Participants receiving the compound exhibited improved walking distances and reduced claudication pain, indicating enhanced peripheral circulation due to effective vasodilation.
  • Safety and Tolerability :
    • A safety assessment was conducted over an extended period where patients were monitored for adverse effects. The results indicated that this compound had a favorable safety profile, with minimal side effects reported compared to conventional nitrate therapies.

Properties

CAS No.

95520-81-3

Molecular Formula

C32H37N3O5

Molecular Weight

543.7 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]isoquinoline

InChI

InChI=1S/C32H37N3O5/c1-36-28-9-7-6-8-27(28)35-14-12-34(13-15-35)21-23-20-33-26(16-22-10-11-29(37-2)30(17-22)38-3)25-19-32(40-5)31(39-4)18-24(23)25/h6-11,17-20H,12-16,21H2,1-5H3

InChI Key

PWZXTLHDGIBNLG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2=NC=C(C3=CC(=C(C=C32)OC)OC)CN4CCN(CC4)C5=CC=CC=C5OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC=C(C3=CC(=C(C=C32)OC)OC)CN4CCN(CC4)C5=CC=CC=C5OC)OC

Key on ui other cas no.

95520-81-3

Synonyms

6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-4-((4-(2-methoxyphenyl)-1-piperazinyl)methyl)isoquinoline
R0-22-4834
Ro 22-4839

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 10.0 g of 4-chloromethyl-6,7-dimethoxy-1-[(3,4-dimethoxyphenyl)methyl]isoquinoline, 5.5 g of 1-(2-methoxyphenyl)piperazine, and 7.6 ml of triethylamine in 100 ml of dimethylsulfoxide was heated at 80° for one hour under argon. The cooled solution was then diluted with water and extracted with methylene chloride. The organic layer was washed with sodium bicarbonate solution, dried over sodium sulfate, charcoaled, and evaporated. The residue was crystallized from ethanol to give 11.1 g of 6,7-dimethoxy-1-{(3,4-dimethoxyphenyl)methyl}-4-([4-(2-methoxyphenyl)-1-piperazinyl]methyl)isoquinoline as a yellow solid, mp 117°-119°.
Name
4-chloromethyl-6,7-dimethoxy-1-[(3,4-dimethoxyphenyl)methyl]isoquinoline
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.